molecular formula C12H9NO2 B14122926 2-Ethenyl-1-nitronaphthalene

2-Ethenyl-1-nitronaphthalene

Cat. No.: B14122926
M. Wt: 199.20 g/mol
InChI Key: FSRBJJYSPYXTEJ-UHFFFAOYSA-N
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Description

1-Nitro-2-vinylnaphthalene is an organic compound that belongs to the class of nitro compounds and vinylnaphthalenes It is characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-2-vinylnaphthalene can be synthesized through the nitration of 2-vinylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to achieve high selectivity for the desired product .

Industrial Production Methods

Industrial production of 1-nitro-2-vinylnaphthalene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-vinylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 1-nitro-2-naphthaldehyde or 1-nitro-2-naphthoic acid.

    Reduction: Formation of 1-amino-2-vinylnaphthalene.

    Substitution: Formation of various halogenated or sulfonated derivatives of 1-nitro-2-vinylnaphthalene.

Scientific Research Applications

1-Nitro-2-vinylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitro-2-vinylnaphthalene involves its interaction with various molecular targets and pathways:

    Polymerization: The vinyl group undergoes polymerization reactions, leading to the formation of polymeric chains.

    Electrophilic Substitution:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-2-vinylnaphthalene is unique due to the presence of both nitro and vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-ethenyl-1-nitronaphthalene

InChI

InChI=1S/C12H9NO2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h2-8H,1H2

InChI Key

FSRBJJYSPYXTEJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

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